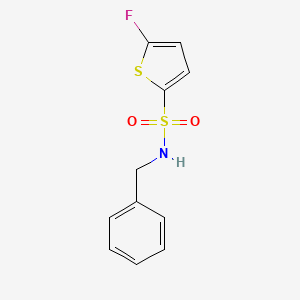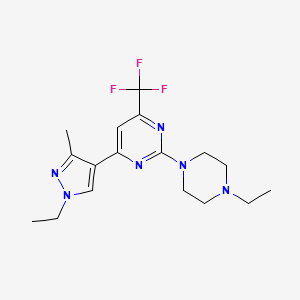![molecular formula C18H12O5 B10917863 9-Ethoxyisochromeno[4,3-b]chromene-5,7-dione](/img/structure/B10917863.png)
9-Ethoxyisochromeno[4,3-b]chromene-5,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Ethoxyisochromeno[4,3-b]chromene-5,7-dione is a complex organic compound belonging to the chromene family. Chromenes are oxygenated heterocyclic compounds known for their diverse biological activities, including antihypertensive, antioxidative, antitumor, antiviral, antibacterial, and anticoagulant properties . The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 9-Ethoxyisochromeno[4,3-b]chromene-5,7-dione typically involves multi-component reactions, which are powerful tools in organic synthesis due to their efficiency and atom economy . One common method involves the condensation of aromatic aldehydes, dimedone, and coumarin under solvent-free conditions using a green LED as a light source . The reaction is catalyzed by a heterogeneous photoredox nanocatalyst, such as WO3/ZnO@NH2-EY, which provides high yields and can be reused multiple times with minimal loss of activity .
Chemical Reactions Analysis
9-Ethoxyisochromeno[4,3-b]chromene-5,7-dione undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include SnCl2·2H2O, ZnO nanoparticles, Mg(ClO4)2, molybdic acid-magnetic nanoparticles, p-toluene sulfonic acid, nano-CuFe2O4@SO3H, I2/HOAc, and heteropolyacids . These reactions often result in the formation of substituted chromeno[4,3-b]chromene derivatives, which have diverse biological and industrial applications .
Scientific Research Applications
9-Ethoxyisochromeno[4,3-b]chromene-5,7-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an anticancer agent by binding to Bcl-2 anti-apoptotic proteins and promoting apoptosis in cancer cells . Additionally, it has applications in the development of pigments, biodegradable agrochemicals, cosmetics, optical brighteners, fluorescence markers, and laser dyes .
Mechanism of Action
The mechanism of action of 9-Ethoxyisochromeno[4,3-b]chromene-5,7-dione involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, it binds to Bcl-2 anti-apoptotic proteins, which leads to the promotion of apoptotic processes in cancer cells . This interaction disrupts the normal function of these proteins, thereby inducing cell death in cancerous cells .
Comparison with Similar Compounds
9-Ethoxyisochromeno[4,3-b]chromene-5,7-dione can be compared to other chromene derivatives, such as 4H-chromenes and 10,11-dihydrochromeno[4,3-b]chromene-6,8(7H,9H)-diones . While these compounds share similar structural features and biological activities, this compound is unique due to its specific substitution pattern and the presence of an ethoxy group, which may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C18H12O5 |
|---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
9-ethoxyisochromeno[4,3-b]chromene-5,7-dione |
InChI |
InChI=1S/C18H12O5/c1-2-21-10-7-8-14-13(9-10)15(19)17-16(22-14)11-5-3-4-6-12(11)18(20)23-17/h3-9H,2H2,1H3 |
InChI Key |
DPYPTLTYHARBAL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC3=C(C2=O)OC(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[4-(pyrrolidin-1-yl)benzyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10917782.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10917792.png)
![1-butyl-6-(3,4-dimethylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10917794.png)
![11,13-dimethyl-4-[5-[(4-nitrophenoxy)methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10917801.png)
![4-chloro-N-[2-(2-methoxyphenyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B10917805.png)
![N-(1,5-dimethyl-1H-pyrazol-3-yl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10917810.png)


![2-[(5-Fluorothiophen-2-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B10917834.png)
![methyl 4-({[6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B10917841.png)
![1-benzyl-6-cyclopropyl-N-(2,5-dimethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10917842.png)
![Azepan-1-yl(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)methanone](/img/structure/B10917852.png)


